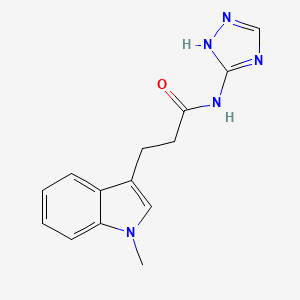![molecular formula C22H24N4O2S B14933489 (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B14933489.png)
(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule that features a combination of pyrimidine, furan, and piperazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Moiety: Starting with 4,6-dimethylpyrimidine, a thiol group is introduced via nucleophilic substitution.
Attachment of the Furan Ring: The thiol group is then reacted with a furan derivative under mild conditions to form the furan-pyrimidine intermediate.
Formation of the Piperazine Moiety: The final step involves the reaction of the furan-pyrimidine intermediate with 4-phenylpiperazine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperazin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The phenyl group in the piperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperazin-1-yl)methanone: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-methylpiperazin-1-yl)methanone
- (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-ethylpiperazin-1-yl)methanone
Uniqueness
The uniqueness of (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(4-phenylpiperazin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenyl group in the piperazine moiety, for example, may enhance its binding affinity to certain biological targets compared to its methyl or ethyl analogs.
Propiedades
Fórmula molecular |
C22H24N4O2S |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H24N4O2S/c1-16-14-17(2)24-22(23-16)29-15-19-8-9-20(28-19)21(27)26-12-10-25(11-13-26)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |
Clave InChI |
ZCVCENPWRFUTBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B14933409.png)
![5,6-dimethoxy-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1H-indole-2-carboxamide](/img/structure/B14933413.png)
![6-cyclopropyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14933415.png)
![N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14933424.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)acetamide](/img/structure/B14933436.png)

![3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B14933450.png)
![Ethyl [2-({[5-(2-chlorophenyl)furan-2-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14933451.png)
![N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B14933459.png)
![N~3~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)-beta-alaninamide](/img/structure/B14933460.png)

![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B14933485.png)
![N-cyclooctyl-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B14933495.png)
![2-(4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]quinoline-4-carboxamide](/img/structure/B14933508.png)
